2-Pyrazinecarbothioamide, 5-chloro-

Overview

Description

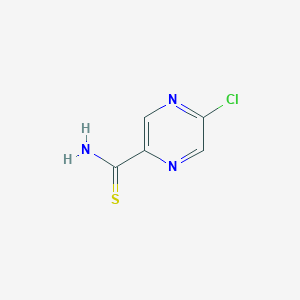

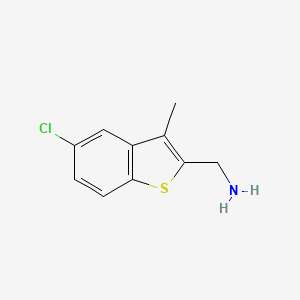

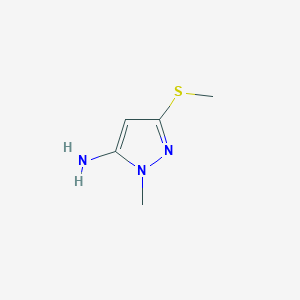

2-Pyrazinecarbothioamide, 5-chloro- (2-PTCA-5Cl) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and two sulfur atoms, and a chlorine atom attached to the ring. It is commonly used in organic synthesis and is a versatile building block for a variety of compounds.

Scientific Research Applications

Antimycobacterial Activity

5-chloropyrazine-2-carbothioamide: has been studied for its potential in treating tuberculosis due to its antimycobacterial properties. It acts as an inhibitor of mycobacterial fatty acid synthase I, which is crucial for the survival of mycobacteria . This compound has shown significant in vitro activity against Mycobacterium tuberculosis , making it a promising candidate for new tuberculosis treatments.

Antifungal and Antialgal Applications

The compound’s derivatives have been tested for their antifungal effects, although they exhibit only modest in vitro efficacy against fungal strains . However, some derivatives have demonstrated notable antialgal activity, indicating potential use in controlling harmful algal blooms or as a research tool in studying algal biology.

Photosynthesis Inhibition

Some derivatives of 5-chloropyrazine-2-carbothioamide have been found to inhibit the oxygen evolution rate in spinach chloroplasts, which is a measure of photosynthetic activity . This suggests possible applications in agricultural research, particularly in the development of herbicides or as a probe to study the photosynthetic process.

Cytotoxicity Studies

The cytotoxic effects of various derivatives have been evaluated in vitro, with some compounds showing decreased toxicity in the presence of hydroxyl substituents . This information is valuable for designing safer pharmaceuticals and understanding the structure-activity relationship of these compounds.

Lipophilicity Assessment

The lipophilicity, expressed as log P, of different derivatives has been measured, providing insights into the compound’s pharmacokinetic properties . High lipophilicity can be associated with better membrane permeability, which is an important factor in drug design.

Chemical Synthesis and Drug Design

5-chloropyrazine-2-carbothioamide: serves as a key intermediate in the synthesis of various N-phenylpyrazine-2-carboxamides . These compounds are of interest in medicinal chemistry for the development of new drugs with antimycobacterial activity.

Mechanism of Action

Target of Action

5-Chloropyrazine-2-carbothioamide is primarily targeted against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound has been found to inhibit mycobacterial fatty acid synthase I, a key enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .

Mode of Action

It is known that the compound interacts with its target, mycobacterial fatty acid synthase i, leading to the inhibition of mycolic acid synthesis . This disruption in the production of mycolic acids compromises the integrity of the mycobacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

5-Chloropyrazine-2-carbothioamide affects the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting mycobacterial fatty acid synthase I, the compound disrupts the production of mycolic acids, which are long-chain fatty acids that are crucial components of the mycobacterial cell wall . The downstream effects of this disruption include compromised cell wall integrity and inhibited bacterial growth .

Pharmacokinetics

Modifications and repositioning of current anti-tb medications, such as 5-chloropyrazine-2-carbothioamide, could potentially result in derivatives with a longer half-life, higher bioavailability, and greater effectiveness .

Result of Action

The primary result of the action of 5-chloropyrazine-2-carbothioamide is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By disrupting the synthesis of mycolic acids, the compound compromises the integrity of the mycobacterial cell wall, leading to inhibited bacterial growth .

Action Environment

It is known that the development of drug-resistant strains of mycobacterium tuberculosis poses a significant challenge to the effectiveness of anti-tb medications . Therefore, ongoing research is crucial to modify and reposition existing drugs like 5-chloropyrazine-2-carbothioamide to combat drug-resistant strains .

properties

IUPAC Name |

5-chloropyrazine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUKECJHESITDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)

![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1432484.png)